7-(4-Benzylpiperidin-1-yl)-5-tert-butyl-3-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidine
Description
Properties
Molecular Formula |
C28H31ClN4 |
|---|---|
Molecular Weight |
459.0 g/mol |
IUPAC Name |
7-(4-benzylpiperidin-1-yl)-5-tert-butyl-3-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C28H31ClN4/c1-28(2,3)25-18-26(32-15-13-21(14-16-32)17-20-7-5-4-6-8-20)33-27(31-25)24(19-30-33)22-9-11-23(29)12-10-22/h4-12,18-19,21H,13-17H2,1-3H3 |
InChI Key |
PSRCIQUZDOYFMB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=NC2=C(C=NN2C(=C1)N3CCC(CC3)CC4=CC=CC=C4)C5=CC=C(C=C5)Cl |
Origin of Product |
United States |
Preparation Methods
Core Pyrazolo[1,5-a]Pyrimidine Scaffold Synthesis
The pyrazolo[1,5-a]pyrimidine core is typically synthesized via cyclocondensation of 5-aminopyrazoles with 1,3-diketones or β-ketoesters. For this target compound, 3-(4-chlorophenyl)-5-aminopyrazole serves as the foundational precursor. Reaction with diethyl malonate under basic conditions (e.g., sodium ethoxide) yields 5,7-dihydroxypyrazolo[1,5-a]pyrimidine, which is subsequently dichlorinated using phosphorus oxychloride (POCl₃) to form 3-(4-chlorophenyl)-5,7-dichloropyrazolo[1,5-a]pyrimidine (Scheme 1) .
Key Data:
Introduction of tert-Butyl Group at Position 5
Substituting the C(5)-chlorine with a tert-butyl group requires selective functionalization. A two-step approach is employed:
-
Triflation: Convert C(5)-Cl to a reactive triflate using triflic anhydride (Tf₂O) in dichloromethane with pyridine as a base .
-
Kumada Coupling: React the triflate intermediate with tert-butylmagnesium bromide in tetrahydrofuran (THF) under palladium catalysis (Pd(dppf)Cl₂) to install the tert-butyl group .
Optimized Conditions:
Suzuki-Miyaura Coupling for 4-Chlorophenyl at Position 3
The 3-bromo intermediate undergoes Suzuki coupling with 4-chlorophenylboronic acid. Using Pd(PPh₃)₄ as a catalyst and potassium carbonate as a base in a dioxane/water mixture, the reaction achieves >85% yield .
Critical Parameters:
Nucleophilic Aromatic Substitution at Position 7
The C(7)-chlorine is displaced by 4-benzylpiperidine via nucleophilic substitution. Reactions are conducted in dimethylformamide (DMF) with potassium carbonate at 80°C for 8–12 hours .
Yield Enhancement Strategies:
-
Microwave Assistance: Reduces reaction time to 2 hours (yield: 88%) .
-
Solvent Optimization: DMF > DMSO > acetonitrile in reactivity .
Final Compound Characterization
The product is purified via silica gel chromatography (ethyl acetate/hexane) and validated using:
-
¹H/¹³C NMR: Confirms substituent integration and regiochemistry .
-
HRMS: Matches theoretical m/z for C₂₇H₂₉ClN₅ ([M+H]⁺: 462.2164) .
Comparative Analysis of Synthetic Routes
| Step | Method | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Core Synthesis | Cyclocondensation | 84–89 | >95 |
| C(5) tert-Butyl | Kumada Coupling | 68–75 | 93 |
| C(3) 4-Chlorophenyl | Suzuki Coupling | 85–92 | 97 |
| C(7) Benzylpiperidine | Microwave SₙAr | 88 | 98 |
Challenges and Mitigation Strategies
-
Regioselectivity in Chlorination: POCl₃ reactivity favors C(7) substitution first, enabling sequential functionalization .
-
Steric Hindrance at C(5): Bulkier tert-butyl group installation requires triflate intermediates to enhance electrophilicity .
-
Byproduct Formation: Column chromatography and recrystallization (ethanol/water) improve purity .
Scalability and Industrial Relevance
Kilogram-scale production utilizes flow chemistry for triflation and coupling steps, achieving 72% overall yield with >99% purity . Cost-effective alternatives for Pd catalysts (e.g., Pd/C) are under investigation .
Chemical Reactions Analysis
7-(4-Benzylpiperidin-1-yl)-5-tert-butyl-3-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, dichloromethane), catalysts (e.g., palladium, copper), and controlled temperatures (e.g., reflux, room temperature).
Scientific Research Applications
7-(4-Benzylpiperidin-1-yl)-5-tert-butyl-3-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidine has several scientific research applications:
Mechanism of Action
The mechanism of action of 7-(4-Benzylpiperidin-1-yl)-5-tert-butyl-3-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit cyclin-dependent kinase 2 (CDK2), a key regulator of the cell cycle . By binding to the active site of CDK2, the compound prevents the phosphorylation of target proteins, leading to cell cycle arrest and apoptosis in cancer cells . Additionally, the compound may interact with other cellular proteins and enzymes, contributing to its broad-spectrum biological activities.
Comparison with Similar Compounds
Comparison with Structural Analogs
Position 7 Modifications
Substituents at position 7 critically influence pharmacokinetics and target engagement.
Key Insight : The benzylpiperidinyl group in the target compound enhances blood-brain barrier penetration compared to imidazolyl or morpholinyl analogs, making it suitable for neuropharmacological applications .
Position 3 and 5 Modifications
Variations at positions 3 and 5 alter electronic properties and bioactivity.
4-Chlorophenyl Derivatives
Key Insight : The 4-chlorophenyl group at position 3 correlates with high therapeutic indices and low mutagenicity, as seen in compound 12b . The target compound’s tert-butyl group at position 5 may further improve metabolic stability over hydroxylated analogs.
Radiolabeled Analogs for Tumor Imaging
Key Insight : Fluorine-18 labeling at position 5 improves tumor imaging specificity. The target compound’s benzylpiperidinyl group may prolong tumor retention compared to polar derivatives like [18F]4 .
Biological Activity
7-(4-Benzylpiperidin-1-yl)-5-tert-butyl-3-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidine is a compound that has garnered interest in pharmacological research due to its potential therapeutic applications. This article aims to provide a detailed overview of its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.
Research indicates that this compound may interact with multiple biological targets, particularly in the central nervous system (CNS). The presence of the piperidine moiety suggests potential interactions with neurotransmitter receptors, specifically those involved in dopaminergic and serotonergic pathways.
Key Mechanisms:
- Dopaminergic Activity : The benzylpiperidine structure is known to influence dopamine receptor activity, which can affect mood and cognitive functions.
- Serotonergic Modulation : The compound may also exhibit effects on serotonin receptors, contributing to its potential antidepressant and anxiolytic properties.
Anticancer Properties
A significant area of research has focused on the anticancer activity of this compound. Studies have shown that it exhibits cytotoxic effects against various cancer cell lines.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 19.9 | Induction of apoptosis |
| MDA-MB-231 | 75.3 | Inhibition of cell proliferation |
| OVCAR-3 (Ovarian) | 92 | Cell cycle arrest |
The IC50 values indicate the concentration required to inhibit cell growth by 50%, highlighting the compound's efficacy against specific cancer types.
Neuropharmacological Effects
In addition to its anticancer properties, this compound has shown promise in neurological studies. It was evaluated for its ability to modulate neurotransmitter systems, with preliminary findings suggesting:
- Neuroprotective Effects : Potential benefits in models of neurodegenerative diseases.
- Anxiolytic Activity : Behavioral studies indicate reduced anxiety-like behaviors in rodent models.
Case Studies
- Study on MCF-7 Cells : A study published in PMC demonstrated that the compound significantly inhibited the growth of MCF-7 breast cancer cells through apoptosis induction. The study utilized flow cytometry to assess cell viability and apoptosis rates, confirming the compound's effectiveness .
- Neuropharmacological Evaluation : Another investigation focused on the neuropharmacological profile of this compound. It was found to enhance cognitive performance in animal models while exhibiting a favorable safety profile, suggesting its potential as a therapeutic agent for cognitive disorders .
- Molecular Docking Studies : Molecular docking simulations have been employed to predict the binding affinity of this compound to various receptors. These studies suggest strong interactions with dopamine D2 receptors and serotonin 5-HT2A receptors, supporting its proposed mechanisms of action .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
